N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features two pyrazole rings, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the cyclization of appropriate precursors. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms of the pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce pyrazoline derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
Pyrazoline: A reduced form of pyrazole with different biological activities.
Pyrazolone: An oxidized form of pyrazole with distinct chemical properties.
Uniqueness
N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its dual pyrazole rings, which confer specific reactivity and biological activities not commonly found in simpler pyrazole derivatives. This structural feature allows for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C14H21N5O |
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Molecular Weight |
275.35 g/mol |
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H21N5O/c1-9(2)12-8-13(17-16-12)14(20)15-5-6-19-11(4)7-10(3)18-19/h7-9H,5-6H2,1-4H3,(H,15,20)(H,16,17) |
InChI Key |
XMGXUWYMTMOGRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NNC(=C2)C(C)C)C |
Origin of Product |
United States |
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